molecular formula C10H15NO2 B14692944 4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 33370-89-7

4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14692944
CAS No.: 33370-89-7
M. Wt: 181.23 g/mol
InChI Key: IPZOGTFUSCHKLI-UHFFFAOYSA-N
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Description

4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 3-methyl-4-hydroxy-2-butenolide, followed by a series of reactions including acetylation, alkylation, and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and efficiency. This often involves the use of catalysts and optimized reaction conditions to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyrrolidinone, while reduction could produce a more saturated derivative.

Scientific Research Applications

4-Acetyl-3-ethyl-1,5-dimethyl-1,3-dihydro-2H-pyrrol-2

Properties

CAS No.

33370-89-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-acetyl-3-ethyl-1,5-dimethyl-3H-pyrrol-2-one

InChI

InChI=1S/C10H15NO2/c1-5-8-9(7(3)12)6(2)11(4)10(8)13/h8H,5H2,1-4H3

InChI Key

IPZOGTFUSCHKLI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=C(N(C1=O)C)C)C(=O)C

Origin of Product

United States

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